N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes aromatic rings, pyrimidine, and pyrrolidine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between appropriate precursors.
Introduction of the pyrrolidine moiety: This step might involve nucleophilic substitution reactions.
Coupling with the acetamide group: This can be done using coupling reagents such as EDCI or DCC in the presence of a base.
Final assembly: The final step would involve the coupling of the aromatic ring with the pyrimidine-acetamide intermediate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved could be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- N-(2-methyl-6-ethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to its specific substitution pattern on the aromatic ring and the presence of both pyrimidine and pyrrolidine moieties. This unique structure might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H26N4O2 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
InChI |
InChI=1S/C20H26N4O2/c1-4-16-9-7-8-14(2)19(16)22-17(25)13-26-18-12-15(3)21-20(23-18)24-10-5-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3,(H,22,25) |
InChI Key |
NZMIQOPWLGCVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3)C |
Origin of Product |
United States |
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